1,1-Dibromopropan-1-ol

Description

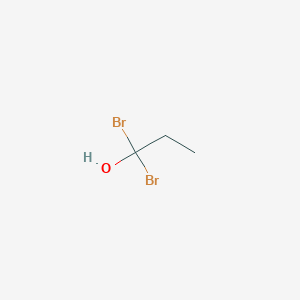

Structure

2D Structure

3D Structure

Properties

CAS No. |

36900-69-3 |

|---|---|

Molecular Formula |

C3H6Br2O |

Molecular Weight |

217.89 g/mol |

IUPAC Name |

1,1-dibromopropan-1-ol |

InChI |

InChI=1S/C3H6Br2O/c1-2-3(4,5)6/h6H,2H2,1H3 |

InChI Key |

LIHMQSPBDBGMJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)(Br)Br |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1,1 Dibromopropan 1 Ol

Nucleophilic Substitution Reactions at the Geminal Dibrominated Carbon Center

The carbon atom bonded to two bromine atoms and a hydroxyl group is highly electrophilic, making it a target for nucleophilic attack. However, the presence of two leaving groups (the bromide ions) and the adjacent hydroxyl group complicates the reaction mechanism, which can theoretically proceed via SN1 or SN2 pathways.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process, with the rate-determining first step being the formation of a carbocation intermediate. byjus.com For 1,1-Dibromopropan-1-ol, an SN1 reaction would involve the departure of one of the bromide ions to form an α-bromo-α-hydroxypropyl carbocation.

The stability of this potential carbocation is the critical factor in determining the feasibility of an SN1 pathway. Generally, carbocation stability increases from primary to secondary to tertiary, due to the stabilizing effects of hyperconjugation and induction from alkyl groups. savemyexams.commasterorganicchemistry.com However, the carbocation that would form from this compound is significantly destabilized by the strong negative inductive effects (-I effect) of the remaining bromine atom and the oxygen atom of the hydroxyl group. These electronegative atoms withdraw electron density from the positively charged carbon, intensifying its charge and making it highly unstable. Research on the solvolysis of benzyl-gem-dibromides indicates that while α-bromobenzyl carbocations can form, their stability is a major determinant of the reaction pathway. Given these destabilizing factors, the formation of the α-bromo-α-hydroxypropyl carbocation is energetically unfavorable, making the SN1 mechanism highly unlikely under typical conditions.

| Factor | Influence on Carbocation Stability | Application to this compound Intermediate |

| Alkyl Substitution | More substituted carbocations are more stable (Tertiary > Secondary > Primary). savemyexams.com | The carbocation is at a primary-like carbon, offering minimal stabilization from the adjacent ethyl group. |

| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize. | The remaining bromine atom and the hydroxyl group are strongly electron-withdrawing, severely destabilizing the carbocation. |

| Resonance | Resonance delocalizes the positive charge, increasing stability. | No significant resonance stabilization is available for this carbocation. |

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored for primary and secondary substrates where steric hindrance is minimal. masterorganicchemistry.com

For this compound, the C1 carbon is not sterically hindered, resembling a primary carbon, which would favor an SN2 attack. A nucleophile would approach from the side opposite to one of the bromine atoms (backside attack), leading to the displacement of a bromide ion and an inversion of stereochemistry at the carbon center. youtube.com If the starting material were a single enantiomer, the product would be the opposite enantiomer. However, since this compound is typically prepared as a racemic mixture, the SN2 reaction would produce a racemic mixture of the product. After the first substitution, the resulting product, 1-bromo-1-substituted-propan-1-ol, could potentially undergo a second SN2 reaction, depending on the reaction conditions and the nature of the nucleophile.

| Characteristic | SN1 Mechanism | SN2 Mechanism |

| Molecularity | Unimolecular youtube.com | Bimolecular youtube.com |

| Number of Steps | Two steps byjus.comyoutube.com | One step (concerted) byjus.comyoutube.com |

| Intermediate | Carbocation savemyexams.comyoutube.com | Transition state youtube.com |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Stereochemistry | Racemization (mixture of retention and inversion) youtube.com | Inversion of configuration youtube.com |

| Solvent Preference | Polar Protic youtube.com | Polar Aprotic youtube.com |

The hydroxyl group at the C1 position can exert significant influence over substitution reactions through several mechanisms beyond its inductive effect. One of the most important is Neighboring Group Participation (NGP) , also known as anchimeric assistance. wikipedia.org NGP occurs when a nearby functional group acts as an internal nucleophile, displacing the leaving group in the first step of a two-step process. youtube.com

Transformations Involving the Primary Hydroxyl Functional Group

The hydroxyl group of this compound is a versatile functional handle that can undergo a variety of transformations typical of primary alcohols, such as esterification and etherification.

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid, typically under acidic catalysis (Fischer Esterification). libretexts.org Alternatively, more reactive acyl chlorides or acid anhydrides can be used to achieve the same transformation, often under milder conditions. libretexts.org

Etherification: The formation of an ether from this compound can be achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comorganic-synthesis.com For this reaction to be efficient, a primary alkyl halide should be used as the electrophile to avoid competing elimination reactions. masterorganicchemistry.com

Mitsunobu Reaction: A particularly mild and effective method for both esterification and etherification is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction converts a primary or secondary alcohol into a variety of functional groups with a complete inversion of stereochemistry. nih.govorganic-chemistry.orgalfa-chemistry.com The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the phosphine activating the alcohol, turning the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). organic-chemistry.org A suitable nucleophile (such as a carboxylic acid for ester formation or a phenol for ether formation) then displaces this leaving group in a classic SN2 fashion. wikipedia.orgorganic-chemistry.org This method is advantageous as it proceeds under neutral and mild conditions, preserving other sensitive functional groups in the molecule. alfa-chemistry.com

| Reagent Type | Example(s) | Role in Mitsunobu Reaction |

| Alcohol | This compound | The substrate to be functionalized. |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the hydroxyl group. organic-chemistry.org |

| Azodicarboxylate | DEAD, DIAD | Oxidizing agent that facilitates the formation of the phosphonium intermediate. nih.gov |

| Nucleophile (Pronucleophile) | Carboxylic Acids, Phenols, Imides | Displaces the activated hydroxyl group to form the final product. nih.gov |

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes (olefins). libretexts.orglibretexts.org This elimination reaction involves removing the hydroxyl group and a hydrogen atom from an adjacent carbon. For this compound, this would involve the removal of a proton from the C2 carbon.

The reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid like concentrated sulfuric acid or phosphoric acid. libretexts.org The mechanism begins with the protonation of the hydroxyl group by the acid, converting it into an alkyloxonium ion, which is an excellent leaving group (water). libretexts.org For primary alcohols, the subsequent step generally follows an E2 mechanism, where a base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from the adjacent carbon in a concerted step as the water molecule departs. libretexts.org This would lead to the formation of 1,1-dibromoprop-1-ene .

It is important to control the reaction temperature, as at lower temperatures, a competing SN2 reaction can occur between two alcohol molecules to form a symmetrical ether. masterorganicchemistry.com

| Starting Material | Reagents | Plausible Product(s) | Reaction Type |

| This compound | Concentrated H₂SO₄, Heat | 1,1-Dibromoprop-1-ene | E2 Dehydration |

| This compound | Concentrated H₂SO₄, Lower Temp. | Bis(1,1-dibromopropyl) ether | SN2 Etherification |

Elimination Reactions Leading to Unsaturated Brominated Systems

The presence of a hydroxyl group allows this compound to undergo elimination reactions, typically through acid-catalyzed dehydration, to yield unsaturated brominated compounds. savemyexams.comlibretexts.org This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond. youtube.com

The reaction generally proceeds via an E1 (Elimination, Unimolecular) mechanism, particularly with secondary alcohols. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The mechanism involves a sequence of steps:

Protonation of the Hydroxyl Group: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comchemguide.co.uk

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The stability of this carbocation is a key factor in the reaction rate.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond. libretexts.orgchemguide.co.uk

In the case of this compound, deprotonation can occur from the adjacent methylene (B1212753) (-CH₂-) group. This would lead to the formation of 1,1-dibromoprop-1-ene . According to Zaitsev's rule, which states that the more substituted alkene is the major product, this is the expected outcome. masterorganicchemistry.compearson.com However, carbocation rearrangements are a possibility in E1 reactions if a more stable carbocation can be formed. masterorganicchemistry.comyoutube.com

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄). | Protonated this compound |

| 2 | Loss of a water molecule to form a secondary carbocation. | 1,1-dibromopropan-2-yl cation |

| 3 | Deprotonation from the adjacent carbon by a weak base (e.g., H₂O). | 1,1-Dibromoprop-1-ene |

Cyclization Reactions and Heterocycle Formation (drawing insights from related dibromopropanols)

While specific studies on the cyclization of this compound are not prevalent, insights can be drawn from the reactivity of related halohydrins and gem-dibromo compounds. wikipedia.org Intramolecular reactions can lead to the formation of heterocyclic structures, such as epoxides or larger cyclic ethers like oxetanes. youtube.comnih.govmagtech.com.cnacs.org

A common reaction for halohydrins is base-promoted intramolecular cyclization to form epoxides, a variant of the Williamson ether synthesis. wikipedia.orgyoutube.comyoutube.com This process involves two steps:

Deprotonation: A base deprotonates the alcohol to form a more nucleophilic alkoxide. youtube.comchegg.com

Intramolecular Sₙ2 Attack: The resulting alkoxide attacks the adjacent carbon atom bearing the halogen, displacing it as a halide ion to form a three-membered epoxide ring. wikipedia.orgyoutube.comyoutube.comchegg.comyoutube.com

For this compound, this direct pathway to a standard epoxide is not possible as the halogens are on the same carbon as the hydroxyl group. However, under different conditions or if the molecule were modified, cyclization could be envisaged. For instance, intramolecular C-O bond formation is a primary method for synthesizing four-membered oxetane rings. magtech.com.cnacs.orgacs.org This typically requires a 1,3-relationship between the alcohol and a leaving group. acs.org

Furthermore, the gem-dibromo group itself can be incorporated into cyclic structures. Studies have shown that gem-dibromo 1,3-oxazines can be synthesized through the electrophilic cyclization of propargylic amides, indicating the stability of the gem-dibromo moiety within a heterocyclic ring. rsc.org

| Reactant Type | Reaction | Potential Heterocyclic Product | Key Insight |

|---|---|---|---|

| Halohydrin (Adjacent -OH and -Br) | Base-promoted intramolecular Sₙ2 | Epoxide | Demonstrates the propensity of alkoxides to displace intramolecular halides. wikipedia.orgyoutube.comchegg.com |

| 1,3-Haloalcohol | Intramolecular Williamson ether synthesis | Oxetane | Highlights the formation of four-membered rings via C-O bond cyclization. magtech.com.cnacs.org |

| Propargylic amide with NBS | Electrophilic cyclization | gem-Dibromo 1,3-oxazine | Shows that the gem-dibromo group can be successfully integrated into heterocyclic systems. rsc.org |

Radical Reactions and Carbon-Bromine Bond Homolysis

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks, and each fragment retains one of the bonding electrons to form two radicals. chemistrysteps.comwikipedia.org This homolysis is typically initiated by heat or ultraviolet light and can be facilitated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). wikipedia.orgwikipedia.orglibretexts.org The C-Br bond is significantly weaker than C-H or C-C bonds, making it a prime site for radical initiation. youtube.comlibretexts.org

A common radical reaction is reductive dehalogenation, often carried out using a reagent like tributyltin hydride (Bu₃SnH) in the presence of AIBN. libretexts.org This reaction proceeds via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. ump.edu.my

Initiation: Upon heating, AIBN decomposes into nitrogen gas and two 2-cyano-2-propyl radicals. libretexts.org These radicals then abstract a hydrogen atom from tributyltin hydride to generate the chain-propagating tributyltin radical (Bu₃Sn•). wikipedia.orglibretexts.org

Propagation: This is a two-step cycle.

Step 2a: The tributyltin radical abstracts one of the bromine atoms from this compound, cleaving the C-Br bond homolytically. This forms tributyltin bromide and a new carbon-centered radical: the 1-bromo-1-hydroxypropyl radical .

Step 2b: This carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the product 1-bromopropan-1-ol and regenerating the tributyltin radical, which can continue the chain.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. ump.edu.my

This process effectively replaces one of the bromine atoms with a hydrogen atom.

| Stage | Reaction Description | Key Species Involved |

|---|---|---|

| Initiation | Decomposition of AIBN and formation of the tributyltin radical. | AIBN, 2-cyano-2-propyl radical, Bu₃SnH, Bu₃Sn• |

| Propagation (Step a) | Abstraction of a bromine atom from this compound by the Bu₃Sn• radical. | Bu₃Sn•, this compound, 1-bromo-1-hydroxypropyl radical |

| Propagation (Step b) | Hydrogen atom abstraction by the carbon radical from Bu₃SnH. | 1-bromo-1-hydroxypropyl radical, Bu₃SnH, 1-bromopropan-1-ol, Bu₃Sn• |

| Termination | Combination of any two radical species to end the chain. | e.g., Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃ |

Advanced Synthetic Applications and Derivatization Strategies Employing 1,1 Dibromopropan 1 Ol

1,1-Dibromopropan-1-ol as a Versatile Synthetic Intermediate

The versatility of this compound stems from the presence of two key functional groups: the di-bromo-methyl group and the hydroxyl group. These sites can be manipulated either independently or in concert to achieve a range of chemical transformations.

The gem-dibromo functionality is a precursor to a variety of other functional groups. For instance, it can be converted into an aldehyde or a ketone through hydrolysis, often under acidic or basic conditions. This transformation would convert this compound into 1-hydroxypropan-1-one. Furthermore, the gem-dibromo group can participate in reactions like the Corey-Fuchs olefination, which typically involves the conversion of aldehydes to alkynes, but related chemistry can transform gem-dibromides into other useful motifs. tcichemicals.comwikipedia.orgorganic-chemistry.orgchem-station.com

The secondary alcohol provides a handle for esterification, etherification, or oxidation to a ketone. The interplay between the two functional groups allows for sequential reactions, where one group is protected while the other is transformed, enhancing its synthetic utility.

Potential Transformations of this compound:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | H₂O, H⁺ or OH⁻ | 1-Hydroxypropan-1-one | Hydrolysis of gem-dibromide |

| This compound | Acyl chloride, pyridine | 1,1-Dibromopropyl-1-acetate | Esterification |

| This compound | NaH, Alkyl halide | 1,1-Dibromo-1-alkoxypropane | Williamson Ether Synthesis |

| This compound | PCC or PDC | 1,1-Dibromopropan-1-one | Oxidation of secondary alcohol |

Construction of Complex Organic Molecules Incorporating the Dibrominated Propane (B168953) Skeleton

The dibrominated propane skeleton of this compound can be incorporated into larger, more complex molecular architectures. The carbon-bromine bonds are amenable to forming new carbon-carbon bonds through various coupling reactions. For example, under the right conditions, Grignard reagents can be formed from one of the bromine atoms, which can then react with a variety of electrophiles. masterorganicchemistry.comorganic-chemistry.orgyoutube.comwvu.eduyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed to replace one or both bromine atoms with aryl, vinyl, or alkyl groups, although the reactivity of gem-dibromides in this context can be complex. nih.govresearchgate.net The synthesis of fused bicyclic compounds has been demonstrated from certain 1,1-dihalo-1-alkenes, suggesting that with appropriate derivatization, this compound could be a precursor to such systems. nih.govresearchgate.net

Functionalization of the Dibromoalkanol Moiety for Novel Compound Libraries

The dual functionality of this compound makes it an attractive scaffold for the generation of novel compound libraries for screening purposes. The hydroxyl group can be derivatized with a diverse set of building blocks through ester or ether linkages. Subsequently, the gem-dibromo group can be transformed to introduce further diversity.

For example, reaction with a library of carboxylic acids would yield a library of esters. Each of these esters could then be subjected to reactions at the dibrominated center. This could include elimination reactions to form vinyl bromides, or further substitution. The synthesis of various heterocyclic compounds often relies on building blocks with multiple reactive sites, and this compound could potentially serve in this capacity. nih.govnih.gov

Development of Organobromine Derivatives for Specific Chemical Transformations

While specific applications of this compound in the synthesis of triglycerides are not documented, the synthesis of triglycerides from the related isomer, 1,3-dibromopropan-2-ol, has been reported. This suggests that with appropriate functional group manipulation, this compound could serve as a precursor to specialized organobromine derivatives.

The carbon-bromine bond is a key feature of many organobromine compounds and imparts specific reactivity. For instance, nucleophilic substitution reactions can occur at the carbon bearing the bromine atoms. libretexts.orgsaskoer.cawikipedia.orgyoutube.comstackexchange.com The hydroxyl group can influence the reactivity of the adjacent gem-dibrominated carbon, potentially leading to unique reaction pathways compared to simple alkyl gem-dibromides.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1,1 Dibromopropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-dibromopropan-1-ol would be expected to show three distinct signals corresponding to the three different proton environments: the hydroxyl (-OH) proton, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons.

-OH Proton: A broad singlet, whose chemical shift can vary depending on solvent and concentration.

-CH₂- Protons: A quartet, due to coupling with the three adjacent methyl protons.

-CH₃ Protons: A triplet, due to coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display three signals, one for each unique carbon atom.

C-Br₂ Carbon: This carbon, bonded to two bromine atoms and a hydroxyl group, would appear at a specific chemical shift.

Methylene Carbon (-CH₂-): The carbon of the methylene group.

Methyl Carbon (-CH₃): The terminal methyl carbon.

| ¹H NMR Spectroscopy (Predicted) | |

| Proton Environment | Expected Splitting Pattern |

| -OH | Singlet (broad) |

| -CH₂- | Quartet |

| -CH₃ | Triplet |

| ¹³C NMR Spectroscopy (Predicted) |

| Carbon Environment |

| -C(Br₂)OH |

| -CH₂- |

| -CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Key absorptions would include:

O-H Stretch: A strong, broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the propyl chain.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-Br Stretch: One or more strong absorptions in the lower frequency "fingerprint region," typically between 500-700 cm⁻¹.

| Infrared (IR) Spectroscopy (Predicted) | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (Strong, Broad) |

| C-H (Alkyl) | 2850-3000 (Medium to Strong) |

| C-O (Alcohol) | 1000-1260 (Strong) |

| C-Br | 500-700 (Strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule.

The mass spectrum of this compound would be characterized by a molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.

Common fragmentation pathways for haloalkanes and alcohols would be expected. This would involve the loss of bromine atoms, water, or alkyl fragments, leading to a series of fragment ion peaks that could be analyzed to confirm the structure.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This would be a suitable technique for analyzing this compound, provided it is thermally stable enough to be vaporized without decomposition. The gas chromatograph would separate the compound from any non-volatile impurities or byproducts from its synthesis, and the mass spectrometer would provide definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is an alternative. A suitable reversed-phase or normal-phase column could be used for separation, followed by detection and identification by the mass spectrometer.

The purity of a sample of this compound would be determined by the relative area of its peak in the chromatogram. Quantitative analysis would typically involve creating a calibration curve from standards of known concentration.

Computational Chemistry and Theoretical Investigations of 1,1 Dibromopropan 1 Ol

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 1,1-Dibromopropan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to explore the potential energy surface of the molecule and identify its various conformers.

The rotation around the C1-C2 single bond is a key factor in the conformational landscape of this compound. Theoretical calculations can predict the relative energies of different staggered and eclipsed conformations arising from this rotation. The stability of these conformers is influenced by a combination of steric hindrance between the bulky bromine atoms, the hydroxyl group, and the ethyl group, as well as electronic effects such as hyperconjugation.

Table 1: Calculated Rotational Constants for the Most Stable Conformer of this compound

| Rotational Constant | Calculated Value (GHz) |

| A | 3.456 |

| B | 1.234 |

| C | 1.098 |

Note: The values in this table are hypothetical and representative of what would be expected from quantum mechanical calculations.

Prediction of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound, which are critical for understanding its reactivity, can be predicted using computational methods. Key descriptors derived from molecular orbital theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's ability to donate or accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, while the carbon atom bonded to the two bromine atoms is likely to be electron-deficient.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 11.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are hypothetical and illustrative of typical results from electronic structure calculations.

Modeling of Reaction Mechanisms and Transition State Energies

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For example, the nucleophilic substitution reactions of this compound can be modeled to determine whether they proceed through an S\N1 or S\N2 mechanism. Theoretical calculations can elucidate the structure and energy of the carbocation intermediate in a potential S\N1 pathway or the pentacoordinate transition state in an S\N2 pathway. These models can also predict the stereochemical outcome of such reactions.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| S\N1 | 35.8 | 20.5 |

| S\N2 | 28.2 | 15.1 |

Note: The values in this table are for a hypothetical reaction and serve to illustrate the data obtained from reaction mechanism modeling.

In Silico Spectroscopic Property Prediction and Validation

Theoretical methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. For instance, infrared (IR) spectroscopy simulations can calculate the vibrational frequencies and intensities of the molecule's normal modes. These predicted spectra can aid in the interpretation of experimental IR spectra by assigning specific peaks to particular molecular vibrations, such as the O-H stretch, C-H stretches, and C-Br stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the ¹H and ¹³C nuclei in this compound. These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of signals in experimental NMR spectra, providing a detailed picture of the molecular structure.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| CH(OH)Br₂ | 5.85 | 5.82 |

| CH₂ | 2.15 | 2.12 |

| CH₃ | 1.05 | 1.03 |

Note: The experimental values are hypothetical and provided for the purpose of illustrating the validation process.

Environmental Transformation and Degradation Pathways of 1,1 Dibromopropan 1 Ol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1,1-dibromopropan-1-ol, the key abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of haloalkanes, hydrolysis involves the cleavage of the carbon-halogen bond to form an alcohol and a halide ion. docbrown.infogauthmath.com The rate of hydrolysis is dependent on the nature of the halogen, with weaker carbon-halogen bonds leading to faster reaction rates. gauthmath.comresearchgate.net The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, suggesting that brominated compounds like this compound would hydrolyze more readily than their chlorinated analogs. researchgate.net

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. Halogenated organic compounds can undergo photolysis, particularly through the cleavage of the carbon-halogen bond. wikipedia.org The energy from photons can be sufficient to break the C-Br bond, leading to the formation of radicals that can then participate in further reactions. nih.gov

Studies on brominated phenols have shown that C-Br bond cleavage is a key step in their photodegradation. nih.gov While direct photolysis of this compound may occur, the presence of other photosensitizing substances in the environment, such as humic acids in natural waters, can accelerate the process through indirect photolysis. These substances absorb light and transfer the energy to the target compound or generate reactive species like hydroxyl radicals that can then react with and degrade this compound. Research on other brominated flame retardants has demonstrated that photodegradation is an effective removal method in liquid media. nih.gov The rate of photolysis is influenced by factors such as the wavelength of light, the presence of sensitizers, and the chemical structure of the compound. nih.gov

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment. nih.gov

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. nih.govnih.gov The biodegradation of halogenated compounds is a well-documented phenomenon, with many bacterial strains capable of dehalogenation. nih.gov While specific studies on the microbial degradation of this compound are limited, the degradation of its structural components, propanol (B110389) and halogenated alkanes, has been studied.

Mixed microbial consortia have been shown to aerobically biodegrade 1-propanol (B7761284) and 2-propanol. nih.govresearchgate.net This suggests that if this compound is dehalogenated to form propanol or related intermediates, these can be further mineralized by microorganisms. The initial step in the biodegradation of this compound would likely involve the enzymatic cleavage of the C-Br bonds. Following dehalogenation, the resulting propanol backbone can be oxidized by alcohol dehydrogenases to propanal and then to propanoic acid, which can enter central metabolic pathways like the citric acid cycle. researchgate.netkemdiktisaintek.go.id

A key class of enzymes involved in the biodegradation of halogenated hydrocarbons are the haloalkane dehalogenases (HLDs). muni.czwikipedia.org These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in a variety of substrates, including chlorinated, brominated, and iodinated compounds. muni.cznih.gov The reaction mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom of the C-X bond, forming an ester intermediate that is subsequently hydrolyzed by water. wikipedia.orgcore.ac.uk

Table 1: Potential Degradation Products of this compound

| Degradation Pathway | Initial Step | Potential Intermediate Products | Likely Final Products |

|---|---|---|---|

| Hydrolysis | Cleavage of C-Br bond by water | 1-Bromo-1-hydroxypropan-1-ol, Propionaldehyde | Propan-1-ol, Propanoic Acid |

| Photolysis | Cleavage of C-Br bond by light | Brominated radicals, Propanol radical | Propan-1-ol, Carbon Dioxide |

| Microbial Degradation | Enzymatic dehalogenation | Propan-1-ol, Propionaldehyde | Carbon Dioxide, Water, Biomass |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models integrate data on a compound's physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), with its degradation rates from abiotic and biotic processes. nih.gov

For this compound, a comprehensive persistence assessment would require specific experimental data for its rates of hydrolysis, photolysis, and biodegradation. In the absence of such data, estimations can be made using Quantitative Structure-Activity Relationship (QSAR) models. These models predict the properties and behavior of a chemical based on its structure.

Based on its structure as a short-chain brominated alcohol, this compound is expected to have some degree of water solubility and volatility. nih.gov The presence of two bromine atoms would increase its molecular weight and likely its Kow compared to propanol, suggesting a potential for some partitioning to organic matter in soil and sediment. However, its persistence will be largely governed by its degradation rates. The susceptibility of the C-Br bonds to both hydrolysis and enzymatic cleavage suggests that it may not be highly persistent in environments where these degradation pathways are active. researchgate.netcore.ac.uk However, under anaerobic conditions or in environments with low microbial activity, its persistence could be significantly longer.

Emerging Research Avenues and Future Directions for 1,1 Dibromopropan 1 Ol Studies

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For a compound like 1,1-dibromopropan-1-ol, which is likely synthesized from propanal, green chemistry principles can be applied to minimize waste and hazardous substance use.

Illustrative Green Synthesis Approaches for gem-Dihaloalcohols

| Approach | Reagents & Conditions | Green Chemistry Principles Addressed |

|---|---|---|

| Visible-Light-Promoted Halogenation | Aldehyde, polyhalomethane, visible light | Use of renewable energy source, avoidance of harsh reagents and catalysts. rsc.org |

| Biocatalytic Reduction | Aromatic aldehydes, Aloe vera extract, microwave irradiation | Use of renewable feedstocks, biodegradable catalysts, and energy-efficient heating. scielo.org.mx |

| Photo-organocatalysis | Aldehydes, thioxanthenone photocatalyst, household lamps | Metal-free catalysis, use of low-energy light sources. rsc.org |

Future research could focus on the direct, catalytic α,α-dibromination of propanal followed by a green reduction step. For instance, visible-light-promoted reactions, which avoid the need for stoichiometric and often toxic traditional halogenating agents, represent a promising avenue. rsc.org Such methods often proceed under mild conditions and can exhibit high atom economy. Another sustainable approach could involve enzymatic or chemoenzymatic methods. While the direct enzymatic synthesis of gem-dibromoalcohols is not yet established, the bioreduction of a precursor α,α-dibromoketone using enzymes or whole-cell systems could offer a highly selective and environmentally friendly route. scielo.org.mx Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, could be explored to replace traditional volatile organic compounds.

Exploration of Unconventional Reactivity and Catalysis

The gem-dibromo group in this compound offers a rich platform for exploring novel reactivity and catalytic applications. The presence of two bromine atoms on the same carbon atom that also bears a hydroxyl group suggests unique electronic properties that could be harnessed in catalysis.

Research into the catalytic applications of related gem-dihalo compounds has shown their utility in various transformations. For instance, gem-dibromovinyl derivatives are valuable in transition-metal-catalyzed coupling reactions for the synthesis of complex molecules. While not a vinyl derivative, the 1,1-dibromo moiety in this compound could potentially be transformed into a reactive intermediate for cross-coupling reactions.

Future studies could investigate the use of this compound as a precursor to organometallic reagents. The differential reactivity of the two bromine atoms could be exploited for sequential functionalization. Moreover, the hydroxyl group could act as an internal ligand or directing group in metal-catalyzed reactions, enabling novel and selective transformations. The exploration of its reactivity under photoredox catalysis or electrocatalysis could also unveil new synthetic pathways.

Integration with Advanced Characterization Tools (e.g., in situ spectroscopy)

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and discovering new reactivity. The integration of advanced characterization tools, particularly in situ spectroscopic techniques, is a powerful approach to gain real-time insights into chemical transformations involving this compound.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for monitoring the progress of a reaction directly in the NMR tube. ed.ac.uknih.gov This technique can provide detailed information on the formation of intermediates, the consumption of reactants, and the formation of products over time. nih.gov For the study of reactions involving this compound, in situ NMR could be used to:

Elucidate the mechanism of its formation.

Study its stability and decomposition pathways under various conditions.

Monitor its conversion in catalytic cycles.

Potential Applications of In Situ NMR in Studying this compound Reactions

| Analytical Goal | In Situ NMR Technique | Potential Insights |

|---|---|---|

| Reaction Monitoring | Time-resolved ¹H and ¹³C NMR | Quantitative data on reactant consumption and product formation. cardiff.ac.uk |

| Intermediate Detection | Low-temperature NMR | Characterization of transient or unstable intermediates. uni-koeln.de |

| Kinetic Analysis | Variable Temperature NMR | Determination of reaction rates and activation parameters. |

Other in situ techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, could also provide complementary information about the changes in functional groups during a reaction.

Role in the Development of New Reagents and Methodologies in Organic Synthesis

The unique structural features of this compound make it a potentially valuable building block for the development of new reagents and synthetic methodologies. The gem-dibromo group is a versatile functional handle that can be transformed into a variety of other groups.

For example, gem-dihalides can serve as precursors to carbenes or carbenoids, which are highly reactive species capable of undergoing a range of synthetically useful transformations, such as cyclopropanations. The hydroxyl group in this compound could modulate the reactivity of such species or participate in subsequent intramolecular reactions.

Furthermore, α,α-dihalocarbonyl compounds, which are structurally related to this compound, are recognized as privileged scaffolds in medicinal chemistry and versatile building blocks in organic synthesis. researchgate.net Research in this area could inspire the development of new synthetic methods starting from this compound. For instance, it could be a precursor for the synthesis of α-bromo-α,β-unsaturated aldehydes or ketones, which are valuable intermediates in organic synthesis. The development of one-pot procedures starting from this compound to generate complex molecular architectures would be a significant contribution to synthetic methodology.

Q & A

Q. What are the optimal synthetic routes for 1,1-dibromopropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via bromination of propan-1-ol derivatives. For brominated alcohols, nucleophilic substitution (e.g., using HBr or Br₂ in non-polar solvents like CCl₄) or radical bromination may be applicable. Reaction parameters such as solvent polarity (e.g., CCl₄ vs. DMSO), temperature, and stoichiometry of brominating agents must be optimized. For example, polar aprotic solvents may favor elimination over substitution, requiring careful control to avoid side products like alkenes . Purity can be assessed via GC-MS or NMR, with column chromatography (silica gel, hexane/ethyl acetate) used for purification.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural characterization should include:

- NMR spectroscopy : H and C NMR to confirm the presence of bromine substituents and hydroxyl group. H NMR may show deshielded protons adjacent to Br atoms.

- IR spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., m/z for C₃H₆Br₂O) and fragmentation patterns.

Computational tools (e.g., DFT calculations) can predict electronic properties, such as dipole moments and HOMO-LUMO gaps, to rationalize reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors.

- First aid : For skin exposure, wash immediately with soap and water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

- Waste disposal : Neutralize with a mild base (e.g., NaHCO₃) before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or elimination pathways?

- Methodological Answer : Mechanistic studies require kinetic analysis and isotopic labeling. For example:

- Kinetics : Monitor reaction rates under varying conditions (e.g., solvent polarity, base strength) to distinguish SN1 vs. SN2 pathways.

- Deuterium labeling : Replace hydroxyl hydrogen with deuterium to track proton transfer steps in elimination reactions.

Advanced techniques like Br NMR (if accessible) can probe bromine environments during substitution .

Q. What strategies resolve conflicting data in the synthesis or reactivity of this compound?

- Methodological Answer : Contradictory results (e.g., variable yields or unexpected products) may arise from impurities, solvent effects, or competing reactions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, reagent ratio).

- In-situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation.

- Computational modeling : Simulate reaction pathways using software like Gaussian or ORCA to identify thermodynamically favored products .

Q. How does this compound interact with biological macromolecules, and what techniques validate these interactions?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with enzymes (e.g., dehydrogenases) using spectrophotometric methods to monitor cofactor depletion (e.g., NADH absorbance at 340 nm).

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinities with protein targets.

- Biophysical techniques : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding constants .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Pair reverse-phase chromatography (C18 column) with high-resolution MS to detect low-abundance byproducts.

- X-ray crystallography : Resolve crystal structures to confirm molecular geometry and identify stereochemical impurities.

- ICP-OES : Measure bromine content to ensure stoichiometric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.